molecular formula C12H18N2O B12904726 2-Cyclohexyl-5-ethylpyrimidin-4(3H)-one CAS No. 61442-55-5

2-Cyclohexyl-5-ethylpyrimidin-4(3H)-one

Cat. No.: B12904726
CAS No.: 61442-55-5
M. Wt: 206.28 g/mol
InChI Key: ZFBSKBKEDHIKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-5-ethylpyrimidin-4(3H)-one is a chemical compound belonging to the pyrimidinone class, characterized by a cyclohexyl substituent at the 2-position and an ethyl group at the 5-position of the pyrimidine ring. This structure is of significant interest in medicinal chemistry and antiviral research. Pyrimidin-4(3H)-one derivatives have been extensively studied as non-nucleoside inhibitors for various viruses . Specifically, structural analogues of this compound, such as 6-cyclohexyl and 6-cyclohexylmethyl substituted pyrimidin-4(3H)-ones, have been identified as promising scaffolds with demonstrated activity against the Zika virus (ZIKV) . Research indicates that these compounds can target the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication, exhibiting good in vitro antiviral activity by significantly inhibiting both viral RNA replication and plaque formation . Furthermore, closely related compounds in this chemical family have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against wild-type HIV-1, acting on the HIV-1 reverse transcriptase (RT) . The presence of the cycloalkyl moiety at the C-6 position is a key structural feature that contributes to high antiviral potency and specificity in these inhibitor classes . This compound is intended for research purposes only to further explore these and other potential biological activities. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61442-55-5

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-cyclohexyl-5-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H18N2O/c1-2-9-8-13-11(14-12(9)15)10-6-4-3-5-7-10/h8,10H,2-7H2,1H3,(H,13,14,15)

InChI Key

ZFBSKBKEDHIKOI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(NC1=O)C2CCCCC2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 2 Cyclohexyl 5 Ethylpyrimidin 4 3h One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. Through the application of one- and two-dimensional NMR techniques, the connectivity and spatial relationships within the molecule can be mapped out.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Cyclohexyl-5-ethylpyrimidin-4(3H)-one, the ¹H NMR spectrum is expected to exhibit characteristic signals corresponding to the protons of the cyclohexyl, ethyl, and pyrimidinone moieties.

Based on the analysis of closely related pyrimidinone derivatives, the expected chemical shifts (δ) for the protons of this compound are detailed in the table below. nih.gov For instance, in a similar compound, 2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2-methoxyphenyl)acetamide, the protons of the ethyl group appear as a triplet around 0.93-0.97 ppm (CH₃) and a quartet around 2.33-2.39 ppm (CH₂). nih.gov The complex multiplet signals for the cyclohexyl protons are typically observed in the range of 0.87-2.60 ppm. nih.gov The proton attached to the nitrogen in the pyrimidinone ring (N-H) is expected to appear as a broad singlet at a downfield chemical shift, often above 9.0 ppm. nih.gov

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl-CH₃0.9 - 1.2Triplet (t)~7.4
Cyclohexyl-H1.1 - 1.9Multiplet (m)-
Ethyl-CH₂2.3 - 2.6Quartet (q)~7.4
Cyclohexyl-CH2.5 - 2.8Multiplet (m)-
Pyrimidinone N-H> 9.0Broad Singlet (br s)-

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the pyrimidinone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm. niscair.res.in The carbons of the pyrimidine (B1678525) ring will also appear at downfield shifts, while the aliphatic carbons of the cyclohexyl and ethyl groups will be found in the upfield region of the spectrum. The expected chemical shifts for the carbon atoms are summarized in the table below, based on data from analogous structures. niscair.res.in

Carbon Assignment Expected Chemical Shift (δ, ppm)
Ethyl-CH₃12 - 15
Ethyl-CH₂20 - 25
Cyclohexyl-CH₂25 - 35
Cyclohexyl-CH40 - 45
Pyrimidinone C5110 - 120
Pyrimidinone C2150 - 155
Pyrimidinone C6160 - 165
Pyrimidinone C4 (C=O)170 - 180

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and elucidating the connectivity of the molecule.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu For this compound, this would confirm the assignments made in the ¹H and ¹³C NMR spectra by showing cross-peaks between the protons of the ethyl and cyclohexyl groups and their corresponding carbon atoms. columbia.edumdpi.com

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, an HMBC experiment would be expected to show correlations between the ethyl protons and the C5 and C6 carbons of the pyrimidinone ring, as well as correlations between the cyclohexyl protons and the C2 carbon of the ring, thus confirming the substitution pattern. columbia.edumdpi.com

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present in the molecule and its electronic transitions.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=N bonds.

The N-H stretching vibration of the pyrimidinone ring is typically observed as a broad band in the region of 3100-3300 cm⁻¹. rsc.org The C-H stretching vibrations of the aliphatic cyclohexyl and ethyl groups will appear just below 3000 cm⁻¹. rsc.org A strong absorption band corresponding to the C=O (amide) stretching vibration is expected in the range of 1650-1700 cm⁻¹. niscair.res.inrsc.org The C=N and C=C stretching vibrations of the pyrimidine ring will likely appear in the 1500-1650 cm⁻¹ region. niscair.res.in

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch3100 - 3300 (broad)
C-H Stretch (sp³)2850 - 2960
C=O Stretch (Amide)1650 - 1700 (strong)
C=N / C=C Stretch1500 - 1650

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. Pyrimidinone derivatives typically exhibit characteristic absorption maxima (λmax) in the UV region due to π → π* and n → π* electronic transitions within the conjugated pyrimidinone ring system. nih.gov For pyrimidine derivatives, absorption bands are often observed in the range of 250-350 nm. nih.gov The exact position and intensity of these bands can be influenced by the substituents on the pyrimidine ring and the solvent used for the analysis.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) are particularly powerful methods for the characterization of pyrimidinone derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a compound's elemental composition. nih.gov This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different chemical formulas. nih.gov Techniques such as time-of-flight (TOF) or Orbitrap (OT) mass analyzers, often coupled with liquid chromatography (LC-HRMS), are capable of detecting and identifying impurities at very low levels. nih.govnih.gov

For a compound like this compound, HRMS would be used to confirm its elemental formula, C₁₂H₁₈N₂O. The high mass accuracy of the technique would provide strong evidence for the successful synthesis of the target molecule. In research involving novel heterocyclic compounds, HRMS is a standard method for unambiguous molecular formula confirmation. mdpi.com

Table 1: Theoretical HRMS Data for this compound

Ion SpeciesElemental CompositionCalculated m/z
[M+H]⁺C₁₂H₁₉N₂O⁺207.1497
[M+Na]⁺C₁₂H₁₈N₂NaO⁺229.1317
[M-H]⁻C₁₂H₁₇N₂O⁻205.1341

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like many pyrimidinone derivatives. nih.gov In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer, where it is ionized, commonly by electron impact (EI). cdnsciencepub.com

The EI-induced fragmentation of pyrimidinones (B12756618) and their derivatives has been studied, revealing characteristic pathways that aid in structural identification. cdnsciencepub.com The fragmentation of the pyrimidinone nucleus often involves the loss of small, stable molecules or radicals. For N(1)-substituted 2-pyrimidinones, side-chain eliminations are predominant fragmentation routes. cdnsciencepub.com For instance, N-ethyl substituted pyrimidinones can exhibit the loss of ethylene (B1197577) via a McLafferty rearrangement. cdnsciencepub.com

In the case of this compound, the major fragmentation pathways would be expected to involve the cyclohexyl and ethyl substituents. Key fragment ions would likely arise from:

Loss of the ethyl group (•C₂H₅) from the pyrimidinone ring.

Fragmentation of the cyclohexyl ring, potentially through the loss of ethylene or other small hydrocarbon fragments.

Cleavage of the bond between the cyclohexyl ring and the pyrimidinone core.

Characteristic fragmentation of the pyrimidinone ring itself, such as the loss of carbon monoxide (CO) or hydrogen cyanide (HCN). cdnsciencepub.comcdnsciencepub.com

The analysis of these fragmentation patterns provides a structural fingerprint of the molecule, confirming the connectivity of the cyclohexyl and ethyl groups to the pyrimidinone core.

X-ray Crystallography for Solid-State Structural Determination

While mass spectrometry provides information about a compound's mass and fragmentation, X-ray crystallography offers a definitive, three-dimensional picture of the molecule's structure in the solid state.

Single Crystal X-ray Diffraction (SC-XRD) of this compound Analogs

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement within a crystalline solid. nih.gov To perform this analysis, a high-quality single crystal of the compound is required. mdpi.com The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which bond lengths, bond angles, and torsional angles can be determined with high precision. researchgate.net

In a hypothetical crystal structure of this compound, key features of interest would include:

The planarity of the pyrimidinone ring: The degree of puckering or planarity of the heterocyclic core.

The conformation of the cyclohexyl ring: Typically a chair conformation, and its orientation relative to the pyrimidinone ring.

Intermolecular interactions: The presence of hydrogen bonds involving the N-H and C=O groups of the pyrimidinone core is highly probable, leading to the formation of dimers or extended chains in the crystal lattice. researchgate.net

Molecular Packing: How the molecules arrange themselves in the unit cell, influenced by van der Waals forces and any specific intermolecular bonds.

Table 2: Representative Crystallographic Data for Pyrimidine Analogs

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2,4-dichloro-5-chloroethylpyrimidineMonoclinicP2₁/cπ–π stacking interactions researchgate.net
5-bromo-2-(methylthio)pyrimidin-4(3H)-oneMonoclinicP2₁/nN-H···O hydrogen bonds forming dimersN/A
Pyrimethanil-Dithianon CocrystalTriclinicP-1N-H···O and C-H···O hydrogen bonds, C-H···π interactions researchgate.net

This structural information is invaluable for understanding structure-activity relationships and for the rational design of new molecules with specific properties. nih.gov

Computational Chemistry and in Silico Modeling of 2 Cyclohexyl 5 Ethylpyrimidin 4 3h One

Quantum Chemical Calculations for Electronic and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the behavior of molecules at the electronic level. These in silico methods allow for the prediction of a wide range of properties, from molecular geometry to reactivity and spectroscopic characteristics, without the need for initial synthesis and laboratory experimentation.

Density Functional Theory (DFT) Studies on Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized, or most stable, three-dimensional geometry of a molecule by finding the lowest energy conformation. For a molecule like 2-Cyclohexyl-5-ethylpyrimidin-4(3H)-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would model the spatial arrangement of its atoms. mdpi.comnih.gov This process accounts for the steric and electronic effects of the bulky cyclohexyl group at the 2-position and the ethyl group at the 5-position on the pyrimidinone ring.

The optimization process yields critical information on bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic compounds have demonstrated that DFT is a reliable method for predicting geometries that are in good agreement with experimental data from techniques like X-ray crystallography. nih.govresearchgate.net The resulting optimized structure is the foundation for all further computational analyses, including the calculation of molecular orbitals and reactivity descriptors.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that a molecule is more reactive. mdpi.com For pyrimidinone derivatives, the distribution and energies of these orbitals are influenced by the substituents on the ring. DFT calculations are used to determine these energy values precisely. researchgate.netrsc.org While specific values for this compound are not published, analysis of related structures provides insight.

Compound TypeHOMO (eV)LUMO (eV)Energy Gap (Egap) (eV)Reference Study Finding
Dihydrothiouracil-Indenopyridopyrimidine (Electron Withdrawing Group)-6.88-2.774.11Small energy gaps in this class of compounds suggest higher reactivity. mdpi.com
Dihydrothiouracil-Indenopyridopyrimidine (Electron Donating Group)-5.93-1.584.35Slightly larger energy gaps indicate comparatively lower reactivity. mdpi.com
Pyrazolo[1,5-a]pyrimidine derivative-6.45-1.824.63The HOMO-LUMO gap is a key parameter in assessing the chemical reactivity and kinetic stability of the molecule. researchgate.netnih.gov

Global Reactivity Descriptors and Reactivity Predictions

Derived from the HOMO and LUMO energy values, global reactivity descriptors provide quantitative measures of a molecule's reactivity. mdpi.com These descriptors, based on DFT, help predict how a molecule will behave in a chemical reaction. Key descriptors include:

Chemical Potential (µ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule undergoes electronic changes.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are calculated using the energies of the frontier orbitals. For instance, hardness is approximated as (ELUMO - EHOMO) / 2. mdpi.com Studies on related pyrimidinone systems show how different substituents (electron-donating vs. electron-withdrawing) can alter these values and, consequently, the molecule's reactivity. mdpi.com The cyclohexyl and ethyl groups on this compound are electron-donating, which would influence its reactivity profile in a predictable manner.

Compound ClassDescriptorGas Phase Value (eV)Aqueous Phase Value (eV)Key Finding from Reference
TUDHIPP Derivatives (Electron Withdrawing)Hardness (η)2.0552.098Reactivity descriptors are modified by the solvent and the nature of substituents (electron-donating or withdrawing). For example, molecules with electron-withdrawing groups tend to be more reactive in an aqueous phase, as indicated by a smaller energy gap. mdpi.com
Chemical Potential (µ)-4.825-4.786
Electronegativity (χ)4.8254.786
Electrophilicity (ω)5.6565.462
TUDHIPP Derivatives (Electron Donating)Hardness (η)2.1752.164
Chemical Potential (µ)-3.755-3.792
Electronegativity (χ)3.7553.792
Electrophilicity (ω)3.2423.315

Non-Linear Optical (NLO) Properties of Pyrimidinone Scaffolds

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics, telecommunications, and optical data storage. nih.gov The pyrimidine (B1678525) core, with its electron-withdrawing nature, is an excellent scaffold for creating "push-pull" molecules that can exhibit significant NLO properties. nih.gov

Computational methods are used to calculate NLO properties like the first-order hyperpolarizability (β) and the third-order nonlinear susceptibility (χ(3)). A high hyperpolarizability value indicates a strong NLO response. Research on a substituted pyrimidine derivative (PMMS) showed that its NLO behavior was significantly enhanced in a crystalline environment and was superior to other known NLO materials like chalcones. nih.gov Similarly, V-shaped pyrimidinium salts have been shown to be excellent NLO-phores. nih.gov The potential of this compound as an NLO material would be assessed by calculating these parameters.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). tandfonline.comresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target to identify potential drug candidates. mdpi.com

Prediction of Binding Modes with Biomolecular Targets (e.g., Enzymes, Receptors)

For this compound, molecular docking would be used to predict its binding affinity and mode of interaction with various biological targets. Pyrimidine and pyrimidinone derivatives are known to interact with a wide range of enzymes and receptors, making them a rich source for drug development. nih.govnih.gov

Docking simulations calculate a scoring function, often expressed as a binding energy in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. The simulation also identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site. researchgate.net For example, studies have successfully docked pyrimidine analogs into the active sites of targets like Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and Mycobacterium tuberculosis thymidylate kinase, an antitubercular target. tandfonline.comresearchgate.net Docking this compound against a panel of such targets would help predict its potential pharmacological activity.

Compound ClassBiomolecular Target (PDB ID)Docking Score / Binding EnergyKey Interacting ResiduesReference Study Finding
Pyrimidin-4-yl-benzimidazoleCyclooxygenase-2 (COX-2)-9.0 kcal/molSER A: 415, GLN A: 454, HIS A: 386The compound showed a strong binding affinity for COX-2, suggesting potential as an anti-inflammatory agent. tandfonline.com
Di hydro pyrimidinone derivativeMTB Thymidylate Kinase (5NQ5)-8.314 (Glide Score)ASP 94, TYR 103, PHE 70Pi-pi stacking interactions with key residues like PHE 70 and TYR 39 appear essential for kinase inhibition. researchgate.net
Fused PyrimidinoneCOX-2IC50 = 0.007 µM (in vitro)Not specified in abstractComputational studies confirmed the potential analgesic and anti-inflammatory properties of the new compounds. nih.govbohrium.com
Dihydrothiouracil-IndenopyridopyrimidineTopoisomerase II β-10.07 kcal/molNot specified in abstractThe compound showed a better binding score than the known anticancer drug Etoposide, indicating potential anticancer activity. mdpi.com

Elucidation of Key Interacting Residues and Binding Site Characteristics

Molecular docking and other computational methods are crucial for identifying the specific amino acid residues that a ligand interacts with within the binding pocket of a biological target. These studies illuminate the nature of the binding, highlighting key hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex.

For a closely related derivative, 2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3,5-difluorophenyl)acetamide , molecular docking studies have elucidated its binding mode within the palm region of the Zika Virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). These in silico analyses revealed that the compound's stability in the binding site is maintained through specific hydrogen bonding interactions with key residues.

Key interacting residues identified in the ZIKV NS5 RdRp binding site include:

LYS468

PHE466

GLU465

GLY467

This preferential binding to the palm region of the enzyme is a critical determinant of the compound's inhibitory activity. nih.gov

Furthermore, structural analysis of related pyrimidinone derivatives has shown that specific conformational features are essential for biological activity. For instance, in the crystal structure of 6-Cyclohexylmethyl-5-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one , a compound with notable anti-HIV-1 activity, the cyclohexane (B81311) ring adopts a stable chair conformation. The angle of the methylene (B1212753) bridge that connects the pyrimidine and cyclohexane rings is approximately 113.41°, a geometry considered optimal for the potent activity of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov This underscores the importance of the cyclohexyl group's conformation for proper orientation and interaction within the binding site.

Table 1: Key Interacting Residues for a this compound Derivative

Target ProteinBinding Site RegionInteracting Amino Acid ResiduesReference
Zika Virus NS5 RdRpPalm RegionLYS468, PHE466, GLU465, GLY467 nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful method to explore the dynamic nature of a ligand-protein complex over time. mdpi.com By simulating the movements of atoms and molecules, MD can reveal the conformational landscape of a ligand, assess the stability of its binding mode, and characterize the dynamics of the interaction. nih.govmdpi.com

For various pyrimidine derivatives, MD simulations have been employed to validate docking poses and to understand the stability of the compounds within their target's active site. nih.govrsc.orgnih.gov Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insight into the stability of the protein-ligand complex over the course of the simulation. Stable complexes typically exhibit low RMSD fluctuations after an initial equilibration period. nih.gov For example, MD simulations of a dihydropyrimidinone derivative targeting α-glucosidase showed the complex reached a stable form with an average RMSD of 1.7 Å, indicating stable binding. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual residues or atoms, helping to identify flexible or rigid regions of the protein and ligand. This can highlight which parts of the molecule are most mobile during the binding interaction.

Solvent Accessible Surface Area (SASA): SASA calculations measure the surface area of the molecule that is accessible to a solvent. Changes in SASA during a simulation can indicate conformational changes, such as the protein opening or closing around the ligand. mdpi.comnih.gov

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein over time, confirming the persistence of key interactions identified in docking studies. nih.gov

While specific MD simulation data for this compound is not extensively published, the application of these techniques to structurally similar pyrimidinone inhibitors demonstrates their utility. mdpi.comresearchgate.net Such simulations are critical for confirming that a docked conformation is energetically favorable and stable, thereby providing a more accurate picture of the binding dynamics than static docking alone. nih.govmdpi.com

Table 2: Common Parameters in Molecular Dynamics Simulations of Pyrimidinone Derivatives

ParameterPurpose in SimulationTypical Finding for Stable Complex
RMSD (Root Mean Square Deviation)Measures the stability of the complex over time.Low and converging fluctuations after initial equilibration. nih.govmdpi.com
RMSF (Root Mean Square Fluctuation)Identifies flexibility of specific residues/atoms.Low fluctuations in key binding residues.
SASA (Solvent Accessible Surface Area)Assesses conformational changes of the protein.Relatively stable value, indicating no major unfolding. nih.gov
Hydrogen Bond AnalysisEvaluates the persistence of key hydrogen bonds.High occupancy of critical hydrogen bonds throughout the simulation. nih.gov

In Silico Structure-Activity Relationship (SAR) Derivations

In silico Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to a chemical scaffold influence its biological activity. By computationally analyzing a series of related compounds, researchers can derive predictive models that guide the design of new molecules with improved properties.

For pyrimidinone derivatives, SAR studies have provided clear insights into the role of different substituents. A pivotal finding emerged from a study of acetylarylamine-S-DACOs, where replacing an aromatic ring at the C-6 position of the pyrimidine with a cyclohexyl moiety led to a series of compounds with potent anti-HIV activity. nih.gov This highlights the critical contribution of the cyclohexyl group present in this compound to biological efficacy.

Further in silico and experimental work on a library of 26 derivatives identified 2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3,5-difluorophenyl)acetamide as a particularly potent inhibitor of the Zika virus. nih.gov This demonstrates a successful SAR derivation where the combination of the cyclohexyl group at C-6, the ethyl group at C-5, and the specific thio-acetamide side chain at C-2 results in high activity.

General SAR principles for related aminopyrimidine kinase inhibitors have also been derived computationally, showing that:

Substitution at the 5-position: Modifications at this position, occupied by the ethyl group in the title compound, are critical as it is situated near the gatekeeper residue of many kinase binding pockets. Small alkyl groups are often favored. acs.org

Substitution at the 4-position: The nature of the substituent at this position can significantly impact selectivity across the kinome. acs.org

Substitution at the 2-position: The group at this position often forms key interactions, and its modification can fine-tune the inhibitor's binding profile. acs.org

These computational SAR derivations provide a rational framework for optimizing the this compound scaffold for various therapeutic targets.

Table 3: Structure-Activity Relationship (SAR) Insights for Pyrimidinone Derivatives

Position on Pyrimidine RingModificationObserved Effect on ActivityReference
C-6Replacement of an aromatic ring with a cyclohexyl group.Led to potent anti-HIV activity in a related series. nih.gov
C-5Modification near the gatekeeper residue.Crucial for tuning selectivity and potency. acs.org
C-2 and C-4Varying substituents.Affects kinome-wide selectivity and binding profile. acs.org

Mechanistic Insights into the Biological Activities of 2 Cyclohexyl 5 Ethylpyrimidin 4 3h One Derivatives

Antiviral Mechanisms of Action

The broad-spectrum antiviral potential of this pyrimidinone core structure is attributed to its ability to be chemically modified to inhibit various viral enzymes, including reverse transcriptases, polymerases, and proteases.

A significant body of research has focused on pyrimidinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds are part of a broader class known as dihydro-alkoxy-benzyl-oxopyrimidines (DABOs) and their thioether analogues (S-DABOs), which have demonstrated potent anti-HIV activity. nih.govnih.gov Specifically, derivatives featuring a cyclohexyl group at the C-6 position of the pyrimidine (B1678525) ring have shown promise, inhibiting HIV replication at low nanomolar concentrations. nih.gov

NNRTIs function by binding to a hydrophobic, allosteric pocket on the HIV-1 reverse transcriptase enzyme, known as the non-nucleoside inhibitor binding pocket (NNIBP). This site is distinct from the active site where nucleosides bind. The binding of an NNRTI induces conformational changes in the enzyme that disrupt its catalytic activity.

Co-crystal structures of related pyrimidine derivatives with HIV-1 RT have provided detailed insights into these interactions. nih.gov For instance, a 3-hydroxypyrimidine-2,4-dione with a cyclohexylmethyl group at the C-6 position was shown to bind within the NNRTI pocket. nih.gov This binding abrogates the polymerase function of the enzyme, which is crucial for converting the viral RNA genome into DNA. nih.gov The cyclohexyl group often plays a key role by inserting into hydrophobic regions of the pocket, contributing to the compound's high binding affinity. nih.gov

A major challenge in NNRTI-based therapy is the rapid emergence of drug-resistant HIV-1 strains. Resistance typically arises from specific amino acid mutations within the NNIBP, which can reduce the binding affinity of the inhibitor.

Studies on related 6-cyclohexylmethyl-3-hydroxypyrimidine-2,4-dione analogues revealed that while they are potent against wild-type HIV-1, they can lose efficacy against common NNRTI-resistant mutant strains. For example, no polymerase inhibition was observed against RT enzymes containing the Y181C or K103N mutations, even at high concentrations. nih.gov This highlights the sensitivity of this class of inhibitors to specific changes in the architecture of the allosteric binding site.

Table 1: Antiviral Activity of a 6-Cyclohexylmethyl-3-hydroxypyrimidine-2,4-dione Derivative (Compound 4a) Against HIV-1

TargetAssay TypeValueCytotoxicity (CC₅₀ in µM)
HIV-1 (Wild Type) Antiviral Activity (EC₅₀)0.012 µM>100
RT Polymerase (Wild Type) Enzyme Inhibition (IC₅₀)0.23 µMN/A
RT Mutant (Y181C) Enzyme Inhibition (IC₅₀)>10 µMN/A
RT Mutant (K103N) Enzyme Inhibition (IC₅₀)>10 µMN/A

Data sourced from studies on related pyrimidine dione (B5365651) analogues. nih.gov

The versatility of the pyrimidinone scaffold extends to the inhibition of other viral polymerases. Research has identified a specific derivative, 2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3,5-difluorophenyl)acetamide, as a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). nih.govnih.gov ZIKV is a flavivirus, and its RdRp is essential for replicating the viral RNA genome. nih.gov

This compound was found to directly inhibit the enzymatic activity of ZIKV RdRp and significantly suppress ZIKV replication in various cell lines, indicating its effect is not dependent on a specific host cell type. nih.gov Molecular docking studies suggest that the compound binds to the palm region of the NS5 RdRp, interacting with key amino acid residues such as LYS468, PHE466, GLU465, and GLY467 through hydrogen bonds. nih.gov

Table 2: Inhibitory Activity of a 2-Cyclohexyl-5-ethylpyrimidin-4(3H)-one Derivative Against Zika Virus

Assay TypeTarget Cell LineEC₅₀ (µM)
ZIKV RdRp Enzyme Inhibition N/A11.38 ± 0.51
ZIKV RNA Replication Inhibition Vero6.87 ± 1.21
ZIKV RNA Replication Inhibition A5495.18 ± 0.69
ZIKV RNA Replication Inhibition Huh76.76 ± 0.52
ZIKV Plaque Formation Inhibition Vero7.65 ± 0.31

Data sourced from studies on 2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3,5-difluorophenyl)acetamide. nih.govnih.gov

The structural features of cyclohexyl-pyrimidine derivatives also make them suitable for targeting viral proteases. The 3C-like protease (3CLpro or Mpro) is a critical enzyme for coronaviruses, including SARS-CoV-2, as it processes viral polyproteins into functional units. nih.govchemrxiv.org The active site of 3CLpro has several pockets (S1, S2, S4, etc.) that can be targeted by inhibitors.

While research on this compound itself as a 3CLpro inhibitor is limited, related structures containing a cyclohexyl moiety have been shown to be effective. nih.govscienceopen.com In these inhibitors, the cyclohexyl group is often designed to fit into the hydrophobic S2 pocket of the protease. nih.gov X-ray crystallography of inhibitors bound to MERS-CoV 3CLpro confirms that the cyclohexyl moiety binds in the vicinity of the S2 and S4 pockets, which are formed by an array of hydrophobic residues. scienceopen.com This interaction is crucial for anchoring the inhibitor in the active site and achieving potent inhibition.

The demonstrated activity of this compound derivatives against enzymes from different virus families—Retroviridae (HIV-1), Flaviviridae (ZIKV), and potentially Coronaviridae—highlights the scaffold's potential for developing broad-spectrum or "pan-antiviral" agents. nih.gov The core structure is amenable to chemical modifications that can tune its specificity and potency against different viral targets.

For example, research has shown that replacing an aromatic ring with a cyclohexyl moiety on the pyrimidine core can shift and enhance antiviral activity. nih.gov Furthermore, subtle changes to the scaffold can alter the specific enzymatic function being inhibited. In HIV-1, certain pyrimidine analogues dually inhibit both the polymerase and RNase H functions of reverse transcriptase, while precursor molecules lacking a key hydroxyl group only inhibit the polymerase function. nih.gov This tunability allows for the rational design of inhibitors with highly specific or broadly active profiles, making the this compound scaffold a valuable starting point for future antiviral drug discovery.

Non-Nucleoside Reverse Transcriptase (RT) Inhibition (HIV-1)

Enzyme Inhibition Mechanistic Studies

The pyrimidinone scaffold has been identified as a key pharmacophore in the design of various enzyme inhibitors. The following subsections explore the mechanistic details of how these derivatives interact with and inhibit specific enzyme targets.

Mode of Inhibition Analysis (e.g., Competitive, Non-competitive, Uncompetitive)

The mode of enzyme inhibition provides crucial information about the mechanism of action of a compound. For pyrimidinone derivatives, various modes of inhibition have been observed depending on the specific derivative and the target enzyme.

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, directly competing with the substrate. Several pyrimidinone derivatives have been identified as competitive inhibitors. For example, kinetic analysis of certain novel azo-dye pyrimidine derivatives revealed a competitive mode of inhibition for mushroom tyrosinase. nih.gov

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. Some pyrimidinone derivatives have been shown to act as non-competitive inhibitors of tyrosinase. nih.gov

Uncompetitive Inhibition: In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is less common but has been observed for some enzyme inhibitors. There is currently limited specific evidence of pyrimidinone derivatives acting through an uncompetitive mechanism in the reviewed literature.

The inhibition of iNOS by pyrimidine imidazole (B134444) derivatives represents a more complex, irreversible inhibition mechanism that involves preventing the formation of the active enzyme dimer, which does not fit neatly into the classical reversible inhibition models. nih.govnih.gov

Receptor Interaction and Modulatory Mechanisms

Beyond enzyme inhibition, pyrimidinone derivatives have also been designed to interact with various receptors, modulating their function. The following sections explore the kinetics, affinity, and molecular mechanisms underlying these interactions.

Ligand-Receptor Binding Kinetics and Affinity

The interaction between a ligand and its receptor is characterized by its binding kinetics (the rates of association and dissociation) and affinity (the strength of the binding). For pyrimidinone derivatives, these parameters have been studied for certain receptor targets.

A series of 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones have been synthesized and shown to have affinity for the adenosine (B11128) A1 receptor. nih.gov Their potency was found to be influenced by the substituents on the phenyl ring. nih.gov Another study on pyrimido[5,4-b]indole derivatives identified them as potent ligands for the alpha 1 adrenoceptor, with some compounds exhibiting high affinity, as indicated by their low nanomolar Ki values. nih.gov For example, one derivative displayed a Ki of 0.21 nM. nih.gov The binding affinity of these compounds is a critical determinant of their biological activity.

Derivative ClassReceptor TargetLigandKi (nM)
Pyrimido[5,4-b]indole-2,4-dionesalpha 1 adrenoceptor3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione0.21
Pyrimido[5,4-b]indole-2,4-dionesalpha 1 adrenoceptor3-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b)indole-2,4-dione-

Table 1: Binding Affinities of Pyrimidinone Derivatives for Adrenoceptors. nih.gov Note: A specific Ki value for the 2-chlorophenyl derivative was not provided in the abstract, but it was highlighted as the most selective alpha 1 ligand.

Molecular Basis of Agonism, Partial Agonism, and Antagonism

The functional outcome of a ligand binding to a receptor can be agonism (activation), partial agonism (submaximal activation), or antagonism (inhibition of agonist activity). The molecular basis for these different effects lies in the specific conformational changes induced in the receptor upon ligand binding.

While the general principles of agonism and antagonism are well-understood, specific and detailed examples for pyrimidinone derivatives are not extensively covered in the reviewed literature. However, studies on other structurally related heterocyclic compounds provide insights. For instance, research on progesterone (B1679170) receptor modulators has shown that structurally similar compounds can act as agonists or antagonists depending on subtle chemical modifications. nih.gov The addition of a single methyl group can switch a compound from being an agonist to an antagonist by inducing a different binding mode that leads to a clash with key residues in the receptor's ligand-binding domain. nih.gov This highlights the critical role of precise molecular interactions in determining the functional outcome of ligand binding.

For pyrimidinone derivatives acting as adenosine receptor antagonists, their ability to block the receptor is attributed to their binding to the orthosteric site without inducing the conformational changes necessary for receptor activation. nih.gov

Conformational Changes Induced by Ligand Binding

The binding of a ligand to its receptor is a dynamic process that often involves conformational changes in both the ligand and the receptor. These changes are fundamental to the transmission of the biological signal.

It is widely accepted that different ligands can induce distinct conformational states in a receptor, leading to varied functional responses. nih.gov Upon agonist binding, G-protein-coupled receptors (GPCRs), for example, undergo significant conformational rearrangements, particularly in their transmembrane helices, which create a binding site for and activate intracellular G-proteins. nih.govyoutube.com

Applications in Advanced Organic Synthesis and Drug Discovery Research

2-Cyclohexyl-5-ethylpyrimidin-4(3H)-one as a Versatile Synthetic Intermediate

The chemical structure of this compound makes it a highly versatile intermediate in organic synthesis. The pyrimidinone core is a common motif in a multitude of biologically active compounds, and the presence of the cyclohexyl and ethyl substituents offers opportunities for further functionalization and structural diversification. nih.govresearchgate.net The synthesis of such pyrimidinone derivatives can be achieved through various established methods, including the Biginelli reaction, which involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). nih.govrsc.org

The reactivity of the pyrimidinone ring allows for a range of chemical transformations. For instance, the nitrogen atoms can be alkylated or acylated, and the keto group can be converted to other functionalities. The aromatic character of the pyrimidine (B1678525) ring also allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of additional functional groups that can modulate the molecule's physicochemical properties and biological activity. youtube.com The synthesis of related pyrimidinone derivatives often involves multi-step sequences, starting from readily available precursors like itaconic acid derivatives and amidines. eurjchem.com

Scaffold-Based Drug Design and Library Synthesis

The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govresearchgate.net Consequently, this compound represents an excellent starting point for scaffold-based drug design. This approach involves using a common molecular core, the pyrimidinone scaffold in this case, and systematically modifying the substituents to create a library of related compounds. acs.orgyoutube.com

The generation of a chemical library based on the this compound scaffold would involve the synthesis of numerous analogs with variations in the cyclohexyl and ethyl groups, as well as modifications to the pyrimidinone ring itself. High-throughput screening of these libraries against various biological targets can lead to the identification of hit compounds with desired therapeutic activities. youtube.com The structural diversity introduced by these modifications can significantly impact the binding affinity and selectivity of the compounds for their respective targets. mdpi.com

Scaffold Modification Strategy Potential Functional Group Variation Objective
N1-Alkylation/ArylationMethyl, Ethyl, Benzyl, PhenylExplore interactions with the protein backbone
N3-Alkylation/ArylationVarious alkyl and aryl groupsModulate solubility and cell permeability
C6-SubstitutionHalogens, Amino groups, Alkoxy groupsEnhance target binding affinity
Cyclohexyl Ring ModificationHydroxylation, Amination, HalogenationImprove pharmacokinetic properties

Role in the Development of Targeted Therapeutic Agents

Derivatives of pyrimidinone have been extensively investigated for their potential as targeted therapeutic agents in various diseases, including cancer and inflammatory conditions. nih.govijper.org The pyrimidine ring is a key component of nucleobases, making pyrimidinone analogs potential inhibitors of enzymes involved in nucleic acid metabolism, such as kinases. nih.gov For example, certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown potent inhibitory activity against cancer cell lines. nih.gov

The specific structure of this compound, with its lipophilic cyclohexyl group, may facilitate its entry into cells and interaction with hydrophobic binding pockets of target proteins. The development of targeted therapies often involves designing molecules that selectively inhibit specific proteins, such as kinases or other enzymes that are overactive in disease states. nih.gov The synthesis of derivatives of this compound could lead to the discovery of novel inhibitors for a range of therapeutic targets. For instance, related pyrimidine derivatives have been investigated as inhibitors of ecto-5'-nucleotidase (CD73), a target for cancer immunotherapy. acs.org

Fragment-Based and Scaffold-Hopping Approaches in Pyrimidinone Research

Fragment-based drug discovery (FBDD) and scaffold hopping are modern strategies employed to identify and optimize lead compounds. mdpi.comnih.gov In FBDD, small molecular fragments that bind to a target protein are identified and then grown or linked together to create more potent inhibitors. mdpi.comnih.gov The pyrimidinone core of this compound can be considered a valuable fragment for screening against various protein targets.

Scaffold hopping involves replacing the core scaffold of a known active compound with a different, isosteric scaffold while retaining the key binding interactions. nih.govnih.gov The pyrimidinone ring in this compound could serve as a novel scaffold to replace existing cores in known drugs, potentially leading to compounds with improved properties such as enhanced efficacy, better safety profiles, or novel intellectual property. For example, a scaffold hopping approach was successfully used to identify pyridine (B92270) derivatives as potent CDK2 inhibitors. nih.gov This highlights the potential of using diverse heterocyclic scaffolds like pyrimidinone in drug discovery campaigns.

Drug Discovery Approach Description Application to this compound
Scaffold-Based DesignSystematic modification of a core structure.Creation of a library of analogs by varying substituents on the pyrimidinone ring.
Fragment-Based DiscoveryIdentifying and linking small molecular fragments that bind to a target.The pyrimidinone core can act as a starting fragment for hit identification.
Scaffold HoppingReplacing the core of a known active compound with a novel scaffold. nih.govThe pyrimidinone scaffold can be used to replace other heterocyclic cores to generate novel compounds with potentially improved properties.

Future Perspectives and Emerging Research Avenues for 2 Cyclohexyl 5 Ethylpyrimidin 4 3h One

Exploration of Novel Biological Targets and Therapeutic Areas

The pyrimidine (B1678525) nucleus is renowned for its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.gov For 2-Cyclohexyl-5-ethylpyrimidin-4(3H)-one, the immediate future involves systematically screening it against a wide array of biological targets to uncover novel therapeutic applications beyond currently established activities for the pyrimidinone class.

The substituents at the C2 and C5 positions—a bulky, lipophilic cyclohexyl group and a short ethyl group—are critical determinants of the molecule's interaction with biological macromolecules. Future research should focus on how these specific groups influence binding affinity and selectivity for various enzymes and receptors. For instance, many pyrimidine derivatives are known to target kinases, a family of enzymes often implicated in cancer. nih.gov The unique conformation of the cyclohexyl ring could allow for interaction with previously unexploited pockets in kinase active sites or even allosteric sites.

Emerging therapeutic areas for pyrimidinones (B12756618) include neurodegenerative diseases, metabolic disorders, and rare genetic diseases. researchgate.net A crucial research direction will be to evaluate this compound in cell-based and animal models for these conditions. High-throughput screening campaigns against novel targets, such as those involved in protein aggregation (e.g., in Alzheimer's disease) or metabolic regulation, could reveal unexpected activities.

Table 1: Potential Therapeutic Areas for Future Investigation

Therapeutic Area Potential Biological Targets Rationale for Exploration
Oncology Kinases, Dihydroorotate Dehydrogenase (DHODH), Microtubules The pyrimidine scaffold is a known pharmacophore for anticancer agents. nih.govresearchgate.net
Inflammatory Diseases Lipoxygenases (LOX), Cyclooxygenases (COX), Toll-like Receptors (TLRs) Pyrimidines have demonstrated anti-inflammatory potential. mdpi.com
Infectious Diseases Viral polymerases, Bacterial cell wall synthesis enzymes The core structure is present in antiviral and antibacterial drugs. nih.gov

| Neurology | Receptors for neurotransmitters, Enzymes involved in neuro-inflammation | Nitrogen heterocycles often exhibit CNS activity. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Pyrimidinone Discovery

The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing drug discovery. nih.govaragen.com For this compound, AI and machine learning (ML) offer powerful tools to accelerate the design and optimization of new analogues. astrazeneca.com

Furthermore, predictive ML algorithms can build quantitative structure-activity relationship (QSAR) models from experimental data. By synthesizing and testing a small, diverse library of analogues of this compound, researchers can train an ML model to accurately predict the biological activity of virtual compounds. This in silico screening drastically reduces the time and cost associated with synthesizing and testing every potential molecule, allowing scientists to focus on the most promising candidates. nih.gov AI can also predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify drug-like candidates early in the discovery pipeline. aragen.com

Table 2: Applications of AI/ML in Pyrimidinone Research

AI/ML Application Description Potential Impact on this compound
De Novo Design Generative models create novel molecules with desired properties. aragen.com Rapid generation of diverse and optimized analogues.
Virtual Screening ML algorithms predict the activity of virtual compounds against specific targets. princeton.edu Efficiently prioritizes synthetic efforts towards high-potential molecules.
ADMET Prediction AI predicts pharmacokinetic and toxicity profiles from molecular structure. aragen.com Early-stage deselection of candidates likely to fail in later development stages.

| Target Identification | AI analyzes biological data to propose novel protein targets for a given molecule. nih.gov | Uncovers new mechanisms of action and therapeutic applications. |

Development of Advanced Synthetic Methodologies for Pyrimidinone Analogues

The ability to rapidly and efficiently synthesize a wide variety of analogues is fundamental to exploring the structure-activity relationships of this compound. Modern organic synthesis offers a toolkit of advanced methodologies that are well-suited for this purpose. jchemrev.com

One-pot, multicomponent reactions (MCRs), such as the Biginelli reaction and its variations, are particularly powerful for building the pyrimidinone core in a single step from simple precursors. nih.govresearchgate.net Future research will involve adapting these MCRs to incorporate a diverse range of building blocks, allowing for the creation of extensive libraries of analogues where the cyclohexyl and ethyl groups are systematically modified.

The use of novel catalytic systems, including nanocatalysts and biocatalysts, can lead to more efficient and environmentally friendly synthetic routes. jchemrev.com These methods often proceed under milder conditions with higher yields and selectivity, which is crucial for sustainable drug development. Flow chemistry, where reactions are performed in continuous-flow reactors, offers precise control over reaction parameters and facilitates rapid optimization and scale-up of the synthesis of promising candidates. The development of synthetic routes to modify the core pyrimidine ring itself, after its initial formation, will also provide access to derivatives that are not accessible through traditional cyclization methods. dntb.gov.ua

Table 3: Advanced Synthetic Strategies for Analogue Production

Synthetic Methodology Key Advantages Relevance to Analogue Synthesis
Multicomponent Reactions (MCRs) High efficiency, atom economy, and structural diversity from simple starting materials. mdpi.com Rapidly generates large libraries of pyrimidinone analogues.
Catalysis (Nano, Bio, Organo) Increased reaction rates, improved selectivity, and greener reaction conditions. jchemrev.com Enables challenging chemical transformations and reduces environmental impact.
Flow Chemistry Precise process control, enhanced safety, and ease of scalability. Facilitates rapid optimization and manufacturing of lead compounds.

| Late-Stage Functionalization | Modifies a complex molecule in the final steps of a synthesis. | Allows for diversification of the this compound core structure. |

Interdisciplinary Research on Structure-Function Relationships and Pharmacological Profiling

A deep understanding of how the three-dimensional structure of this compound dictates its biological function is paramount. This requires a highly interdisciplinary approach that integrates computational chemistry, synthetic chemistry, structural biology, and pharmacology.

Structure-activity relationship (SAR) studies, where analogues with modified cyclohexyl and ethyl groups are synthesized and tested, will provide invaluable data. nih.gov When a promising target is identified, obtaining a co-crystal structure of the compound bound to its target protein via X-ray crystallography would provide atomic-level insights into the binding mode. This structural information is the ultimate guide for rational, structure-based drug design, allowing chemists to make precise modifications to improve affinity and selectivity, thus completing the cycle from discovery to optimization. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Cyclohexyl-5-ethylpyrimidin-4(3H)-one, and what critical reaction parameters should be controlled?

  • Methodological Answer : The compound can be synthesized via condensation reactions between cyclohexylmethyl amines and ethyl-substituted pyrimidinone precursors. Key parameters include reaction temperature (typically 60–80°C), solvent choice (e.g., ethanol or DMF), and catalyst selection (e.g., K2CO3 for thioether formation). Post-synthesis purification via column chromatography using hexane/ethyl acetate gradients is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving the 3D structure, with R factors <0.07 indicating high accuracy. Complementary techniques include <sup>1</sup>H/<sup>13</sup>C NMR for functional group analysis and high-resolution mass spectrometry (HR-MS) for molecular weight confirmation. For SCXRD, data-to-parameter ratios >15 ensure reliable refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental crystallographic data for pyrimidinone derivatives?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or crystal-packing effects. Validate computational models by comparing torsion angles and bond lengths with SCXRD data (e.g., mean σ(C–C) = 0.005–0.007 Å). Use density functional theory (DFT) to account for intermolecular interactions observed in crystal lattices .

Q. What strategies are recommended for optimizing the reaction yield of derivatives with bulky substituents (e.g., cyclohexyl groups)?

  • Methodological Answer : Steric hindrance from cyclohexyl groups can reduce reactivity. Mitigate this by:

  • Using polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Increasing reaction time (12–24 hours) for complete conversion.
  • Employing microwave-assisted synthesis to accelerate kinetics .

Q. How should researchers approach the analysis of complex NMR splitting patterns in ethyl-substituted pyrimidinone derivatives?

  • Methodological Answer : Ethyl groups cause splitting due to coupling with adjacent protons. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, the ethyl -CH2- group in 5-ethyl derivatives shows characteristic triplets (δ ~1.2–1.4 ppm), while pyrimidinone protons appear as singlets (δ ~6.5–7.5 ppm) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease screens) and cytotoxicity studies (MTT assays) using cancer cell lines. For mechanistic insights, combine with molecular docking to identify potential binding sites on target proteins .

Q. What experimental approaches are used to investigate polymorphism in pyrimidinone derivatives, and how does it affect physicochemical properties?

  • Methodological Answer : Polymorphism can alter solubility and bioavailability. Characterize polymorphs using differential scanning calorimetry (DSC) for thermal behavior and powder X-ray diffraction (PXRD) for lattice differences. Co-crystallization studies (e.g., with water or amines) can stabilize specific forms .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points for pyrimidinone derivatives?

  • Methodological Answer : Theoretical melting points (e.g., from computational models) may not account for impurities or polymorphic forms. Cross-validate with experimental DSC data and ensure purity via HPLC (>95%). Note that cyclohexyl substituents often elevate melting points due to increased hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.